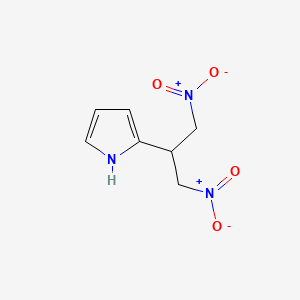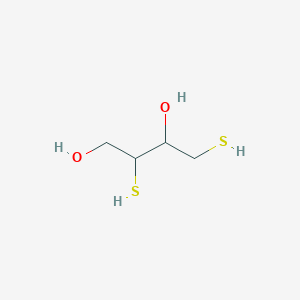
2,4-Bis(sulfanyl)butane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(sulfanyl)butane-1,3-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a dithiol and diol, making it a versatile reagent in various chemical reactions, particularly in the reduction of disulfide bonds.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Bis(sulfanyl)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or dithioerythritol (DTE). The synthesis typically involves the reaction of a suitable precursor, such as a disulfide compound, with a reducing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
化学反应分析
Types of Reactions
2,4-Bis(sulfanyl)butane-1,3-diol undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins and other biomolecules.
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), dithioerythritol (DTE), and other thiol-based reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Reduction: The major product is the reduced form of the target disulfide compound.
Oxidation: The major product is the corresponding disulfide compound.
Substitution: The major products are esters or ethers, depending on the substituent used.
科学研究应用
2,4-Bis(sulfanyl)butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various organic synthesis reactions.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications in reducing oxidative stress and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用机制
The primary mechanism of action of 2,4-Bis(sulfanyl)butane-1,3-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound react with disulfide bonds in proteins or other molecules, breaking the disulfide linkage and forming two thiol groups. This reduction process is crucial in maintaining the reduced state of thiol-containing biomolecules and preventing oxidative damage .
相似化合物的比较
Similar Compounds
Dithiothreitol (DTT): A widely used reducing agent with similar properties but different stereochemistry.
Dithioerythritol (DTE): An epimer of DTT with similar reducing capabilities.
2-Aminobutane-1,4-dithiol (DTBA): Another dithiol compound with similar reducing properties but different functional groups
Uniqueness
2,4-Bis(sulfanyl)butane-1,3-diol is unique due to its specific combination of thiol and hydroxyl groups, which provides it with distinct reactivity and solubility properties. Its ability to form stable cyclic structures in its oxidized form and its high reactivity at neutral pH make it a valuable reagent in various scientific and industrial applications .
属性
CAS 编号 |
796963-82-1 |
|---|---|
分子式 |
C4H10O2S2 |
分子量 |
154.3 g/mol |
IUPAC 名称 |
2,4-bis(sulfanyl)butane-1,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-4(8)3(6)2-7/h3-8H,1-2H2 |
InChI 键 |
HOEOVWHYUZKNFY-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CS)O)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
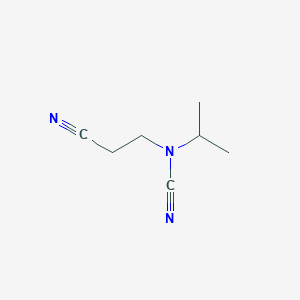
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)

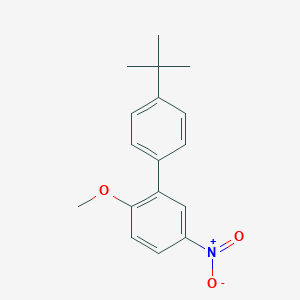

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
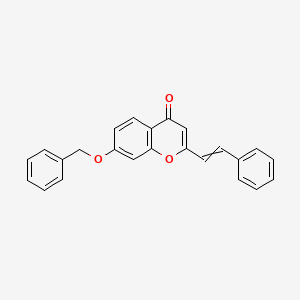
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
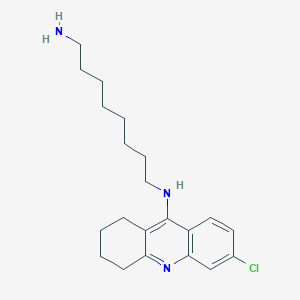
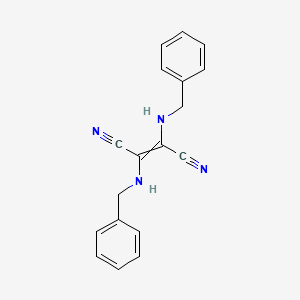
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
